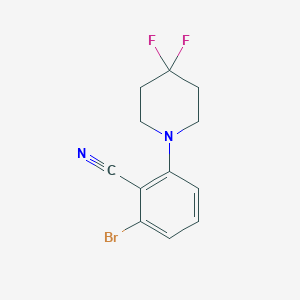

2-Bromo-6-(4,4-difluoropiperidin-1-yl)benzonitrile

Description

2-Bromo-6-(4,4-difluoropiperidin-1-yl)benzonitrile is a halogenated aromatic compound featuring a benzonitrile core substituted with a bromine atom at the 2-position and a 4,4-difluoropiperidine group at the 6-position. The 4,4-difluoropiperidine moiety introduces both steric bulk and electronic effects due to the electron-withdrawing fluorine atoms, which may influence reactivity and binding affinity in biological systems.

Properties

IUPAC Name |

2-bromo-6-(4,4-difluoropiperidin-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrF2N2/c13-10-2-1-3-11(9(10)8-16)17-6-4-12(14,15)5-7-17/h1-3H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECIIGAUBQTWKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C2=C(C(=CC=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methodology:

- Starting Material: 2-Bromo-6-halonobenzonitrile (e.g., 2-bromo-6-chlorobenzonitrile).

- Reaction: Nucleophilic displacement of the halogen (chlorine or fluorine) with 4,4-difluoropiperidine or its derivatives.

- Conditions:

- Use of polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

- Elevated temperatures (80-120°C).

- Catalysts or bases like potassium carbonate or sodium hydride to facilitate substitution.

Research Findings:

- A patent describes halogen exchange reactions where halogenated benzonitriles are reacted with piperidine derivatives under reflux conditions, achieving substitution at the desired position.

- The process emphasizes the importance of controlling reaction temperature and solvent polarity to optimize yield.

Preparation of the Difluoropiperidine Moiety

The key intermediate, 4,4-difluoropiperidine , can be synthesized via:

Method A: Cyclization of Difluorinated Amino Alcohols

- Starting Materials: Difluorinated amino alcohols derived from amino acids or aldehydes.

- Procedure:

- Cyclization using dehydrating agents like polyphosphoric acid (PPA) or acid catalysts under reflux.

- This yields the difluorinated piperidine ring with high regioselectivity.

Method B: Nucleophilic Fluorination

- Approach:

- Fluorination of piperidine precursors using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

- Followed by reduction or cyclization steps to form the difluorinated ring.

Research Data:

- Literature reports efficient synthesis of 4,4-difluoropiperidine via nucleophilic fluorination of piperidine derivatives, with yields exceeding 70%.

Coupling of the Difluoropiperidine with Benzonitrile Core

Once the difluoropiperidine is prepared, coupling with the aromatic core proceeds via:

Method:

- N-alkylation or nucleophilic aromatic substitution (SNAr):

- The aromatic ring bearing a leaving group (e.g., halogen) reacts with the amino group of the difluoropiperidine.

- Conditions include inert solvents like DMF, elevated temperatures, and bases such as potassium carbonate or triethylamine.

Research Findings:

- Patent literature indicates that nucleophilic substitution on activated aromatic rings with electron-withdrawing groups (like nitriles) is feasible under reflux conditions, with yields around 60-80%.

Alternative Synthesis via Multi-step Cyclization and Functionalization

Another pathway involves constructing the benzonitrile core with the difluoropiperidinyl substituent through multi-step reactions:

Research Data:

- Patent CN102070420B describes a method to prepare 2-bromo-6-fluorobenzaldehyde, which can be further functionalized to obtain the target compound.

Summary of Preparation Data

| Method | Key Reagents | Solvent | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Nucleophilic substitution on halogenated benzonitrile | 4,4-difluoropiperidine | DMF or acetonitrile | Reflux, 80-120°C | 60-80 | Widely used, high yield |

| Cyclization of difluorinated amino alcohols | Difluorinated amino alcohols | PPA or acid catalysts | Reflux or heating | 70+ | Efficient for ring formation |

| Multi-step aromatic halogenation & substitution | Benzonitrile derivatives | Organic solvents | Microwave or reflux | Variable (50-80) | Suitable for large-scale synthesis |

Notes and Considerations

- Selectivity: The position of substitution is influenced by the electronic nature of the aromatic ring and the leaving groups present.

- Reaction Optimization: Temperature, solvent polarity, and base strength significantly impact yields.

- Purification: Chromatography or recrystallization is often necessary to achieve high purity.

Chemical Reactions Analysis

2-Bromo-6-(4,4-difluoropiperidin-1-yl)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: The benzonitrile group can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling reagents. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

2-Bromo-6-(4,4-difluoropiperidin-1-yl)benzonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Bromo-6-(4,4-difluoropiperidin-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and the difluoropiperidine ring play crucial roles in its reactivity and binding affinity. The compound can modulate various biological processes by interacting with enzymes, receptors, and other biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine/Piperazine-Substituted Analogs

2-Bromo-6-(4-methyl-1-piperazinyl)benzonitrile (CAS 1260763-01-6)

- Molecular Formula : C₁₂H₁₄BrN₃

- Molecular Weight : 280.17 g/mol

- Key Differences :

- The 4-methylpiperazinyl group replaces the 4,4-difluoropiperidine, introducing a basic nitrogen center instead of fluorine atoms.

- Higher nitrogen content (3 N atoms vs. 2 N in the target compound) may enhance solubility in polar solvents.

- Applications : Used as an intermediate in kinase inhibitor synthesis due to its ability to modulate hydrogen-bonding interactions .

6-(4-Benzylpiperidin-1-yl)pyridazine Derivatives

- Example : 6-(4-Benzylpiperidin-1-yl)pyridazine-3-carboxylic acid

- The benzyl group on piperidine increases lipophilicity compared to the difluoro substitution in the target compound .

Boron-Containing Analogs

2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 883899-07-8)

- Molecular Formula: C₁₃H₁₅BBrNO₂

- Molecular Weight : 293.95 g/mol

- Key Differences :

Halogenated Benzonitrile Derivatives

3-Bromo-2,5-difluorobenzonitrile (CAS 133541-45-4)

- Molecular Formula : C₇H₂BrF₂N

- Molecular Weight : 219.00 g/mol

- Key Differences :

2-Bromo-6-(trifluoromethyl)benzonitrile (CAS not provided)

- Molecular Formula : C₈H₃BrF₃N

- Molecular Weight : 250.02 g/mol

- Key Differences :

Heterocyclic-Fused Analogs

2-Bromo-6-(2H-1,2,3-triazol-2-yl)benzonitrile

- Reduced steric bulk compared to the target compound but enhanced π-π stacking capability .

Discussion of Structural Effects on Properties

- Electronic Effects : The 4,4-difluoropiperidine group in the target compound provides moderate electron-withdrawing character compared to the stronger electron-deficient trifluoromethyl group in .

- Steric Effects : Piperidine substituents introduce greater steric hindrance than smaller groups like triazoles () or boronate esters ().

- Synthetic Utility : Boron-containing analogs () are superior for cross-coupling reactions, while the target compound may be better suited for medicinal chemistry due to its balanced lipophilicity and hydrogen-bonding capacity.

Biological Activity

2-Bromo-6-(4,4-difluoropiperidin-1-yl)benzonitrile (C12H11BrF2N2) is a synthetic compound notable for its unique structure, which includes a bromine atom, a difluoropiperidine moiety, and a benzonitrile group. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activity.

- Molecular Formula : C12H11BrF2N2

- Molecular Weight : 301.13 g/mol

- CAS Number : 1707706-71-5

Synthesis

The synthesis of 2-Bromo-6-(4,4-difluoropiperidin-1-yl)benzonitrile typically involves the reaction of 2-bromo-6-nitrobenzonitrile with 4,4-difluoropiperidine. The reaction is conducted under controlled conditions to optimize yield and purity, often utilizing solvents and catalysts to facilitate the process.

The biological activity of 2-Bromo-6-(4,4-difluoropiperidin-1-yl)benzonitrile is primarily attributed to its interaction with specific molecular targets within biological systems. The bromine atom and difluoropiperidine ring enhance its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate critical biological processes, potentially influencing pathways involved in disease mechanisms.

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent. It has been investigated for its inhibitory effects on host kinases AAK1 and GAK, which play significant roles in viral replication processes. In vitro studies have demonstrated that derivatives similar to this compound exhibit potent antiviral activity against Dengue virus (DENV), showcasing its therapeutic potential against viral infections .

Case Studies and Research Findings

- Inhibition of Viral Replication : Research has shown that compounds similar to 2-Bromo-6-(4,4-difluoropiperidin-1-yl)benzonitrile effectively inhibit DENV replication in human primary monocyte-derived dendritic cells (MDDCs). This model reflects human physiology more accurately than traditional cell lines, reinforcing the relevance of these findings for potential therapeutic applications .

- Selectivity and Efficacy : The selectivity of this compound for specific kinases has been validated through structure-activity relationship (SAR) studies. These studies indicate that modifications to the molecular structure can enhance antiviral efficacy while maintaining low toxicity levels .

- Broad-Spectrum Activity : Beyond DENV, similar compounds have shown efficacy against other viruses, including SARS-CoV-2 and various alphaviruses. This broad-spectrum activity suggests that 2-Bromo-6-(4,4-difluoropiperidin-1-yl)benzonitrile may serve as a template for developing new antiviral therapies .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 4-Bromo-2-(4,4-difluoropiperidin-1-yl)benzonitrile | Similar core structure | Varies; specific activity not fully characterized |

| Other difluoropiperidine derivatives | Varies based on substitutions | Often exhibits antiviral properties but with different efficacy profiles |

The unique combination of functional groups in 2-Bromo-6-(4,4-difluoropiperidin-1-yl)benzonitrile contributes to its distinct biological activities compared to structurally similar compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromo-6-(4,4-difluoropiperidin-1-yl)benzonitrile, and what methodological considerations are critical for optimizing yield?

- The synthesis typically involves bromination of a benzonitrile precursor followed by nucleophilic substitution with 4,4-difluoropiperidine. For example, bromination of substituted benzonitriles can be achieved using N-bromosuccinimide (NBS) under radical or Lewis acid-catalyzed conditions . Subsequent coupling with 4,4-difluoropiperidine requires careful control of reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to avoid side reactions. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended to isolate the product .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how are spectral discrepancies resolved?

- Nuclear Magnetic Resonance (NMR): and NMR can confirm the presence of the difluoropiperidine ring (e.g., splitting patterns for CF groups) and benzonitrile backbone.

- Infrared (IR) Spectroscopy: The CN stretching vibration (~2220–2240 cm) and C-F bonds (~1100–1200 cm) provide structural validation .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and isotopic patterns for bromine.

- X-ray Diffraction (XRD): For crystallizable derivatives, SHELXL refinement resolves challenges posed by heavy atoms (Br) and flexible substituents .

Q. What solvent systems are suitable for recrystallization, and how can solubility parameters guide impurity removal?

- Solvent selection depends on polarity and hydrogen-bonding capacity. Benzonitrile derivatives often dissolve in dichloromethane (DCM) or dimethylformamide (DMF) but precipitate in hexane or water. Mixed solvents (e.g., ethanol/water) are effective for recrystallization. Differential solubility of impurities can be exploited by stepwise solvent addition .

Advanced Research Questions

Q. How does the adsorption behavior of this compound on metallic surfaces (e.g., Ag, Au) differ from simpler benzonitrile derivatives, and what methodologies quantify surface interactions?

- The difluoropiperidine group introduces steric and electronic effects, altering adsorption geometry. Density Functional Theory (DFT) simulations combined with X-ray Photoelectron Spectroscopy (XPS) or Atomic Force Microscopy (AFM) can map binding sites and orientation. Comparative studies with unsubstituted benzonitrile (e.g., on Ag surfaces) reveal enhanced π-backbonding or halogen-metal interactions .

Q. What challenges arise in crystallographic refinement of this compound, and how can they be mitigated?

- Bromine’s heavy-atom effect causes absorption and radiation damage, while the difluoropiperidine ring’s flexibility complicates disorder modeling. Cryo-crystallography (100 K) reduces thermal motion artifacts. SHELXL’s TWIN and BASF commands help refine twinned or disordered structures .

Q. How does temperature affect the CN stretching vibration in aqueous solutions, and what implications does this have for probing biomolecular interactions?

- Temperature-dependent IR spectroscopy (e.g., 25–60°C) reveals hydrogen-bonding dynamics between the nitrile group and water. A blueshift in the CN stretch (~5–10 cm) at higher temperatures indicates weakened H-bonding, useful for studying solvation in enzyme-active sites .

Q. What computational approaches are recommended to model the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- DFT Calculations: Optimize geometry and calculate Fukui indices to predict electrophilic/nucleophilic sites.

- Transition State Analysis: Identify energy barriers for bromine displacement by aryl boronic acids.

- Solvent Modeling: Use COSMO-RS to simulate solvent effects on reaction kinetics .

Q. What experimental contradictions arise in synthetic route optimization, and how can they be resolved?

- Contradiction: Bromination may yield regioisomers (e.g., 5-bromo vs. 2-bromo products).

- Resolution: Use directing groups (e.g., –OCH) or meta-directing substituents to control regioselectivity. LC-MS monitoring identifies byproducts early .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.